(E,E)-3,5-octadien-2-one
Overview
Description
(E,E)-3,5-octadien-2-one is an organic compound characterized by its conjugated diene structure
Mechanism of Action
C8H12OC_8H_{12}OC8H12O
. This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Mode of Action
It is known that the compound can serve as a carbon atom building block, introducing an eight-carbon ring structure during chemical synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Octadien-2-one. For instance, the compound is a flammable liquid and should be kept away from heat sources . Contact with skin may cause irritation, and good ventilation measures should be adopted during its use or storage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-3,5-octadien-2-one typically involves the use of specific reagents and conditions to ensure the formation of the desired isomer. One common method involves the aldol condensation of acetone with crotonaldehyde, followed by dehydration to yield the conjugated diene structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, utilizing continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(E,E)-3,5-octadien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound to saturated or partially saturated compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield epoxides or ketones, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(E,E)-3,5-octadien-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and metabolic pathways.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development.
Industry: The compound is utilized in the production of fragrances and flavorings, owing to its distinctive aroma.
Comparison with Similar Compounds
Similar Compounds
(E,E)-2,4-hexadienal: Another conjugated diene with similar reactivity but different applications.
(E,E)-2,4-decadienal: A longer-chain diene with distinct chemical properties and uses.
Uniqueness
(E,E)-3,5-octadien-2-one is unique due to its specific chain length and position of double bonds, which confer distinct reactivity and interaction profiles compared to other dienes. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Properties
IUPAC Name |
octa-3,5-dien-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRKMRFJEUFXIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865527 | |
Record name | Octa-3,5-dien-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38284-27-4 | |
Record name | Octa-3,5-dien-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | octa-3,5-dien-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (E,E)-3,5-Octadien-2-one?
A1: The molecular formula of this compound is C8H12O, and its molecular weight is 124.18 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: While the provided research papers don't delve into detailed spectroscopic data, Gas Chromatography-Mass Spectrometry (GC-MS) is consistently used for its identification and quantification. This technique relies on characteristic fragmentation patterns and retention times. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What is the known biological activity of this compound?
A3: Research indicates that this compound acts as a semiochemical, specifically a sex pheromone, in the marine polychaete Platynereis dumerilii. It triggers egg release in female worms. [] It is also recognized as an electroantennogram (EAG)-active compound for insects, particularly the western corn rootworm (Diabrotica virgifera virgifera). [, ]
Q4: How does this compound function as a sex pheromone in Platynereis dumerilii?
A4: While the exact mechanism of interaction remains to be fully elucidated, studies show that this compound, extracted from the coelomic fluid of female worms, elicits a behavioral response in conspecific females, leading to egg release. This suggests an interaction with specific chemoreceptors in the organism. []
Q5: Does this compound act as an attractant or repellent for the western corn rootworm?
A5: Research shows conflicting results. While this compound elicits an EAG response in western corn rootworm adults, suggesting it is perceived by their olfactory system, field bioassays haven't definitively confirmed its role as an attractant. Some studies indicate a potential for repellency, particularly when combined with other compounds. [, ]
Q6: Is this compound found in natural sources other than marine organisms?
A6: Yes, this compound has been identified in various plant sources, including:
- Tea: Dong Ding Oolong tea [], Lapsang Souchong black tea []
- Cucumber: Peel and flesh of cucumbers grafted onto bottle gourd rootstocks []
- Herbaceous peony: Different varieties of Paeonia lactiflora pall tea []
- Cirsium setidens Nakai: Freeze-dried samples of this Korean edible plant []
- Buffalo gourd: Root powder of Cucurbita foetidissima Kunth []
- Maize: Senescing portions of maize (Zea mays L.) silks []
Q7: What is the significance of finding this compound in these various plant sources?
A7: The presence of this compound in diverse plant species suggests a potential role in plant physiology or ecology. It could function as a volatile signaling molecule, playing a role in plant-insect interactions, defense mechanisms, or even communication between plants. Further research is needed to determine its specific functions in these contexts.
Q8: Can this compound be used to control insect populations, specifically the western corn rootworm?
A8: While this compound elicits an EAG response in western corn rootworms, its practical application for insect control remains inconclusive. Its potential use might lie in developing push-pull strategies for pest management, where it could be used as a repellent in combination with other attractive compounds to lure insects away from crops. []
Q9: How does this compound contribute to the flavor profile of foods?
A9: this compound is often associated with mushroom, metallic, or fishy aromas. Its presence can be desirable or undesirable depending on the food product and desired flavor profile.
- Seafood: It contributes to the characteristic aroma of shrimp [, ], and its increase during anchovy ripening is linked to the development of their typical flavor. [] It can also contribute to undesirable fishy off-flavors in oxidized marine oils and porcine liver. [, ]
- Tea: In Dong Ding Oolong tea, it contributes to the floral and fruity notes. []
- Other Food Products: Its presence has been noted in cucumber, potato flour, and Chinese mitten crab, potentially influencing their overall flavor. [, , ]
Q10: Can the formation of this compound be controlled during food processing and storage?
A10: Yes, this compound is often a product of lipid oxidation. Controlling factors such as oxygen exposure, temperature, and the presence of pro-oxidants can mitigate its formation and preserve desired flavors in food products. For instance:
- Menhaden Oil: this compound formation during storage is linked to lipid autoxidation. []
- Wheat germ: It is a major off-flavor compound in over-stored wheat germ due to oxidation. []
- Lentil protein isolate: Different adsorbents can impact the formation of this compound during processing. []
Q11: Are there methods to remove undesirable this compound from food products?
A11: Yes, research suggests potential methods for mitigating fishy off-flavors associated with this compound:
- Fermentation: Fermentation with Saccharomyces cerevisiae effectively reduces this compound content in Bangia fusco-purpurea seaweed, minimizing the fishy malodor. []
- Deodorization: Processes like defatted deodorization can reduce the concentration of volatile compounds, including this compound, in fish meat. []
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